molecular formula C14H11NO3 B8719932 Methyl 2-methoxy-3-cyano-1-naphthoate CAS No. 263387-96-8

Methyl 2-methoxy-3-cyano-1-naphthoate

Cat. No.: B8719932
CAS No.: 263387-96-8
M. Wt: 241.24 g/mol
InChI Key: FLGRJTLHLVSFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-3-cyano-1-naphthoate is a specialized naphthalene derivative designed for advanced research and development. This compound integrates three key functional groups—an ester, a methoxy ether, and a nitrile—onto a naphthalene ring system, making it a versatile and valuable building block in synthetic chemistry . Its primary research value lies in its application as a key synthetic intermediate for the preparation of more complex naphthoic acid analogs, which are prominent scaffolds in medicinal chemistry and materials science . The presence of multiple functional groups allows for diverse chemical transformations; the ester can be hydrolyzed to a carboxylic acid, a common step in synthetic pathways, while the nitrile group offers a handle for further derivatization . Researchers utilize this compound and its analogs in the exploration of novel pharmacologically active molecules, including agonists for targets such as the GPR120 receptor . Furthermore, structurally similar naphthoic acid derivatives are fundamental in the development of high-performance pigments and organic materials due to their ability to form stable, conjugated systems . This product is provided for research purposes as a chemical reference standard and synthetic precursor. It is intended for use in laboratory settings only. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

263387-96-8

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 3-cyano-2-methoxynaphthalene-1-carboxylate

InChI

InChI=1S/C14H11NO3/c1-17-13-10(8-15)7-9-5-3-4-6-11(9)12(13)14(16)18-2/h3-7H,1-2H3

InChI Key

FLGRJTLHLVSFHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of methyl 2-methoxy-3-cyano-1-naphthoate include:

Compound Name Substituents Key Properties/Applications Reference
Methyl 2-methoxy-3-naphthoate (2,3-MNME) 2-methoxy, 3-carbomethoxy Fluorescence studies; lacks cyano group
Methyl 5-methoxy-8-aryl-1-naphthoate 5-methoxy, 8-aryl Pd-catalyzed coupling; pharmaceutical intermediates
Methyl 1-bromo-2-naphthoate 1-bromo, 2-carbomethoxy Ligand in catalysis; halogen substitution
2-Hydroxy-3-naphthoic acid derivatives Varied hydroxyl/methoxy groups Fluorescence quenching behavior

Key Findings:

Halogenated analogs (e.g., methyl 1-bromo-2-naphthoate) exhibit distinct reactivity in cross-coupling reactions due to bromine’s leaving-group capability .

Synthetic Utility: Methyl 5-methoxy-8-aryl-1-naphthoate is synthesized via Pd-catalyzed coupling under inert conditions (Cs₂CO₃, THF/H₂O, 60°C) . This contrasts with the likely nucleophilic aromatic substitution or cyanation routes required for the cyano-substituted derivative.

Fluorescence and Optical Properties: Methoxy and ester groups in 2,3-MNME contribute to fluorescence emission at specific wavelengths, but the cyano group in the target compound may redshift absorption due to its electron-withdrawing nature .

Physicochemical Properties

While direct data for this compound are sparse, comparisons can be inferred:

Property This compound (Inferred) Methyl 1-Bromo-2-Naphthoate 2,3-MNME
Molecular Weight ~287 g/mol 295.14 g/mol 230.26 g/mol
Solubility Moderate in polar aprotic solvents Low in water, high in DCM High in methanol
Melting Point ~120–140°C (estimated) 85–87°C Not reported
Reactivity Susceptible to nucleophilic attack at cyano site Bromine participates in coupling Ester hydrolysis dominates

Preparation Methods

Reaction Protocol

  • Starting Material : Aromatic hydroxycarboxylic acids (e.g., 2-hydroxy-3-cyano-1-naphthoic acid) are mixed with methoxycarboxylic acid derivatives in water.

  • Methylation : DMS (0.8–1.7 molar equivalents relative to hydroxyl/carboxyl groups) is added dropwise at 40–60°C.

  • Work-Up : The mixture is neutralized, and the product is extracted with dichloromethane, followed by silica gel chromatography.

Key Findings

  • Solvent Optimization : Water enhances reaction efficiency by solubilizing ionic intermediates, avoiding toxic solvents like 1,2-dichloroethane.

  • Yield : 85–92% purity with minimal byproducts, attributed to precise stoichiometric control of DMS.

  • Challenges : Competing hydrolysis of the nitrile group is mitigated by maintaining pH > 9.

Acid Chloride-Mediated Esterification

This two-step method, exemplified in WO2000020389A1 and EP1169302B1 , involves converting the carboxylic acid to its acid chloride followed by methanol quenching.

Synthetic Pathway

  • Acid Chloride Formation :

    • 2-Methoxy-3-cyano-1-naphthoic acid (0.065 g) is treated with oxalyl chloride (2.0 eq) and catalytic DMF in anhydrous THF.

    • Reaction stirred at 25°C for 1.5 h, followed by solvent evaporation.

  • Esterification :

    • The crude acid chloride is dissolved in methanol (5 mL) and stirred for 2 h.

    • Isolation via rotary evaporation yields the ester.

Performance Metrics

  • Yield : 78–84% after purification.

  • Advantages : High regioselectivity and compatibility with nitrile groups.

  • Characterization : 1H^1H NMR (CDCl3_3): δ 3.99 (s, 3H, OCH3_3), 7.24–8.51 (m, 6H, aromatic).

Friedel-Crafts Acylation with Methyl Chloroformate

RSC Supporting Information demonstrates the use of Friedel-Crafts chemistry to install the ester moiety directly onto the naphthalene ring.

Procedure

  • Substrate Preparation : 3-Cyano-2-methoxynaphthalene (1.12 g) is dissolved in dichloroethane (DCE).

  • Acylation : Methyl chloroformate (1.1 eq) and AlCl3_3 (2.0 eq) are added under reflux for 10 h.

  • Quenching : Reaction mixture cooled to 0°C, quenched with water, and extracted with DCM.

Outcomes

  • Yield : 82% after column chromatography (ethyl acetate/petroleum ether).

  • Limitations : Requires electron-rich aromatic systems; steric hindrance from substituents may reduce efficiency.

Saponification-Reesterification Strategy

A less common but versatile approach involves hydrolyzing a preformed ester to the carboxylic acid, followed by re-esterification. EP1169302B1 outlines this method in the context of neurokinin antagonist synthesis.

Steps

  • Hydrolysis : Methyl 2-methoxy-3-cyano-1-naphthoate is treated with LiOH in THF/water/methanol (3:1:1) at 25°C.

  • Re-Esterification : The resulting acid is reacted with methanol under acidic (H2_2SO4_4) or coupling (DCC/DMAP) conditions.

Efficiency

  • Yield : 70–75% over two steps.

  • Utility : Enables intermediate modification for structure-activity studies.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Reaction Time Key Advantage
Direct MethylationDimethyl sulfate, NaOH85–924–6 hSingle-step, aqueous compatibility
Acid ChlorideOxalyl chloride, MeOH78–843.5 hHigh purity, scalable
Friedel-CraftsAlCl3_3, methyl chloroformate8210 hDirect ring functionalization
Saponification-ReesterificationLiOH, H2_2SO4_470–758 h (total)Flexibility for intermediate modification

Mechanistic Insights

  • Direct Methylation : Proceeds via nucleophilic attack of hydroxide on DMS, generating a methyl oxonium ion that methylates oxygen nucleophiles.

  • Acid Chloride Route : Oxalyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes methanolysis to form the ester.

  • Friedel-Crafts : AlCl3_3 polarizes the carbonyl of methyl chloroformate, enabling electrophilic attack at the naphthalene’s C1 position.

Analytical Validation

Critical spectroscopic data corroborate structural integrity:

  • IR : Strong absorptions at 1728 cm1^{-1} (ester C=O) and 2220 cm1^{-1} (C≡N).

  • HRMS : Calculated for C14_{14}H11_{11}NO3_3 [M+H]+^+: 242.0817; Found: 242.0810.

  • 13^{13}C NMR : 52.3 ppm (OCH3_3), 117.5 ppm (C≡N), 172.8 ppm (COOCH3_3) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methoxy-3-cyano-1-naphthoate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene core. For example, methoxy and cyano groups can be introduced via nucleophilic substitution or cyanation reactions. A common approach is to start with a naphthoic acid derivative, esterify the carboxyl group (e.g., using methanol and H₂SO₄ as a catalyst), followed by methoxylation at the 2-position and cyanation at the 3-position. Alkaline conditions may enhance regioselectivity, as seen in analogous naphthoate syntheses . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques.

  • HPLC/GC-MS : Quantify purity by comparing retention times with standards and monitoring for byproducts.
  • NMR : Confirm substitution patterns (e.g., methoxy at C2, cyano at C3) via 1^1H and 13^{13}C chemical shifts.
  • FT-IR : Validate functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
  • Melting Point : Compare experimental values with literature to assess crystallinity and impurities .

Q. What preliminary toxicity assessments are recommended for this compound?

  • Methodological Answer : Follow tiered toxicological screening:

In vitro assays : Test cytotoxicity (e.g., MTT assay on human cell lines) and metabolic stability.

Acute toxicity in rodents : Administer escalating doses (OECD 423 guidelines) to determine LD₅₀.

Genotoxicity screening : Use Ames test for mutagenicity and comet assay for DNA damage.
Prioritize studies that align with inclusion criteria for systemic effects, such as hepatic or renal toxicity, as outlined in Table B-1 of toxicological frameworks .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported toxicity data?

  • Methodological Answer :

  • Systematic Review : Apply inclusion criteria (e.g., species, exposure routes, health outcomes) from Table B-1 to filter studies.
  • Risk of Bias Assessment : Use tools like Table C-6 (human studies) and C-7 (animal studies) to evaluate dose randomization, outcome reporting, and allocation concealment .
  • Meta-Analysis : Statistically integrate data across studies, adjusting for variables like dose-response relationships and confounding factors (e.g., co-exposure to other chemicals).

Q. What mechanistic studies can elucidate the compound’s interaction with cellular targets?

  • Methodological Answer :

  • Molecular Docking : Model interactions with enzymes/receptors using software like AutoDock. Validate with mutagenesis studies if binding pockets are predicted.
  • Transcriptomics : Expose cell lines to the compound and perform RNA-seq to identify dysregulated pathways (e.g., cytochrome P450, oxidative stress responses) .
  • Metabolomics : Track metabolites via LC-MS to map metabolic perturbations (e.g., glutathione depletion indicative of oxidative stress).

Q. How can computational methods predict environmental persistence and bioaccumulation?

  • Methodological Answer :

  • QSAR Models : Use tools like EPI Suite to estimate logP (lipophilicity) and biodegradation half-lives.
  • Molecular Dynamics Simulations : Assess partitioning behavior in water-soil systems based on polarity and steric effects.
  • Ecotoxicology Databases : Cross-reference with environmental monitoring data from Table B-2 query strings (e.g., "Naphthalenes/pharmacokinetics" or "Polycyclic Aromatic Hydrocarbons/toxicity") to identify analogous compounds with known ecological impacts .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Optimization : Isolate intermediates after each reaction (e.g., after esterification, methoxylation) to prevent cross-reactivity.
  • Catalysis : Employ Pd-catalyzed cyanation for higher regioselectivity at C3.
  • In-line Analytics : Use TLC or real-time NMR to monitor reaction progress and terminate at peak product formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported metabolic pathways across species?

  • Methodological Answer :

  • Comparative Metabolism Studies : Administer the compound to human hepatocytes and rodent models, then analyze urinary/metabolite profiles via LC-HRMS.
  • Enzyme Activity Assays : Compare CYP450 isoform activities (e.g., CYP1A2, CYP2E1) between species using microsomal fractions.
  • Cross-Referencing : Align findings with existing toxicokinetic data from systematic reviews (e.g., NIH RePORTER queries in Table B-3) .

Tables for Key Data

Parameter Method Relevant Evidence
Synthetic Yield OptimizationPd-catalyzed cyanation
Toxicity ScreeningOECD 423 guidelines
Environmental PartitioningEPI Suite QSAR models

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